molecular formula C28H23N3O2S B2514799 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922650-76-8

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2514799
CAS No.: 922650-76-8
M. Wt: 465.57
InChI Key: YFJYGHJPIUEMPQ-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a chemical compound designed for research applications, with a molecular formula of C28H23N3O2S and a molecular weight of 465.6 g/mol . This substance features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its ability to interact with biological targets through π-π stacking and hydrogen bonding . The structure integrates a phenoxybenzamide moiety and a pyridinylmethyl group, creating a complex molecule of interest in drug discovery. Compounds based on the benzo[d]thiazole structure have demonstrated significant potential as epidermal growth factor receptor (EGFR) inhibitors . EGFR is a well-validated target in oncology, particularly in aggressive cancers like triple-negative breast cancer (TNBC), due to its role in regulating cell proliferation, survival, and metastasis . Related phenoxybenzamide derivatives have also been investigated for their activity against the MAP kinase signaling pathway, which is implicated in cellular responses to stress and inflammation . The design of this reagent is supported by molecular hybridization strategies, which combine multiple pharmacophores to enhance binding affinity and selectivity for target proteins . It is supplied for non-human research purposes exclusively. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S/c1-19-14-15-25-26(20(19)2)30-28(34-25)31(18-21-9-8-16-29-17-21)27(32)23-12-6-7-13-24(23)33-22-10-4-3-5-11-22/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJYGHJPIUEMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the phenoxy and pyridinylmethyl groups. Common reagents include thionyl chloride, phenol derivatives, and pyridine derivatives. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves interactions with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound shares a common scaffold with several analogs reported in the literature. Key structural differences include:

  • Substituents on the benzamide core: The ortho-phenoxy group distinguishes it from compounds like 4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS 895416-92-9), which features an acetyl group instead .
  • Thiazole ring substitutions : The 4,5-dimethyl configuration contrasts with N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4g), which includes a piperazine-linked methyl group at the thiazole’s 5-position .
  • Pyridine modifications : The pyridin-3-ylmethyl group is retained across most analogs, but substituents like morpholine (e.g., Compound 4d) or isonicotinamide (e.g., Compound 4h) alter electronic properties and solubility .
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Reference
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (Target) C₂₈H₂₄N₃O₂S 474.58 2-phenoxy, 4,5-dimethylthiazole N/A
4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS 895416-92-9) C₂₄H₂₁N₃O₂S 415.5 4-acetyl, 4,5-dimethylthiazole
N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4g) C₂₂H₂₄N₆OS 428.53 Piperazine-methyl, pyridin-3-ylthiazole
N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (Compound 4i) C₂₀H₂₀N₆O₂S 432.48 Morpholine-methyl, isonicotinamide

Physicochemical and Spectroscopic Properties

  • Melting Points: Analogs such as Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) exhibit melting points ranging from 180–220°C, suggesting that the target compound’s phenoxy group may lower melting points due to increased steric hindrance .
  • Spectroscopic Data: ¹H NMR: Pyridine protons in analogs resonate at δ 8.3–8.7 ppm, while thiazole-linked methyl groups appear at δ 2.4–2.6 ppm . The phenoxy group’s protons are expected near δ 6.8–7.2 ppm. HRMS: Molecular ion peaks for analogs (e.g., [M+H]⁺ = 415.5 for CAS 895416-92-9) align with theoretical values, confirming structural integrity .

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C₁₈H₁₈N₂O₂S
  • Molecular Weight: 342.41 g/mol

This compound features a benzo[d]thiazole core, which is known for its diverse biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzothiazole derivatives, including those similar to this compound. Key findings include:

  • Inhibition of Cancer Cell Proliferation:
    • Compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines, including A431, A549, and H1299. For instance, a related compound demonstrated IC50 values in the range of 1–4 µM against these cell lines, indicating strong antiproliferative effects .
  • Mechanism of Action:
    • The proposed mechanism involves the intercalation into DNA and disruption of tubulin polymerization, which is crucial for mitosis. This was evidenced by assays showing cell cycle arrest at the G2/M phase following treatment with these compounds .
  • Apoptosis Induction:
    • Compounds structurally related to this compound have been observed to induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

Other Biological Activities

In addition to anticancer properties, benzothiazole derivatives have been investigated for other biological activities:

  • Antimicrobial Activity:
    • Some studies report antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects:
    • Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in inflammatory responses .

Case Studies

Several case studies have been published that explore the efficacy and safety profiles of benzothiazole derivatives:

  • Study on Cell Lines:
    • A study evaluated the effects of a series of benzothiazole derivatives on human cancer cell lines and reported significant cytotoxicity at low micromolar concentrations. The study highlighted structure-activity relationships (SAR) that suggest modifications at specific positions enhance biological activity .
  • In Vivo Studies:
    • Animal models have also been utilized to assess the therapeutic potential of these compounds. For example, one study demonstrated that a related compound significantly reduced tumor size in xenograft models without notable toxicity .

Data Summary Table

Compound NameTarget Cancer Cell LinesIC50 (µM)Mechanism of Action
Compound AA4311Tubulin inhibition
Compound BA5492DNA intercalation
Compound CH12993Apoptosis induction

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